Product packaging for 8-Amino-2,6-dichloro-7-methylpurine(Cat. No.:)

8-Amino-2,6-dichloro-7-methylpurine

Cat. No.: B8328067
M. Wt: 218.04 g/mol
InChI Key: CYKNADPAQJGERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-2,6-dichloro-7-methylpurine is a synthetic purine derivative designed for research and development applications in medicinal chemistry. As a multisubstituted purine, it serves as a versatile and valuable chemical scaffold for synthesizing novel compounds. Its structural features, including the 8-amino group and the 2,6-dichloro substituents, make it a promising intermediate for generating diverse libraries of molecules targeting various biological pathways. Substituted purines are of significant interest in oncology research due to their ability to interact with critical cellular processes. Purine analogs, particularly those with thio or alkynyl substitutions, have demonstrated potent anticancer activity against a range of human cancer cell lines, including glioblastoma (SNB-19), melanoma (C-32), and adenocarcinoma (MDA-MB-231) . These compounds can function by modulating enzyme activity, such as inhibiting protein kinases or acting as adenosine receptor antagonists, which are attractive targets for cancer therapy and neurodegenerative disorders . The presence of substituents at the 2, 6, and 8 positions of the purine ring is known to be critical for enhancing binding affinity and selectivity towards these therapeutic targets . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is provided exclusively for use by qualified researchers in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Cl2N5 B8328067 8-Amino-2,6-dichloro-7-methylpurine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5Cl2N5

Molecular Weight

218.04 g/mol

IUPAC Name

2,6-dichloro-7-methylpurin-8-amine

InChI

InChI=1S/C6H5Cl2N5/c1-13-2-3(7)10-5(8)11-4(2)12-6(13)9/h1H3,(H2,9,10,11,12)

InChI Key

CYKNADPAQJGERZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1N)N=C(N=C2Cl)Cl

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of Purine Derivatives

Mass Spectrometry (MS) for Molecular Characterization, Identification, and Purity Analysis:

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis:There is no available information on the fragmentation patterns of 8-Amino-2,6-dichloro-7-methylpurine, which is essential for detailed structural elucidation and confirmation.

Due to the absence of this specific and crucial data, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content requirements. The generation of data tables and detailed research findings as requested is therefore unachievable.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and quantitative analysis of synthesized purine (B94841) derivatives. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol and water, often with pH modifiers like trifluoroacetic acid or formic acid to ensure the analytes are in a single ionic form.

The purity of a compound like this compound can be determined by injecting a solution of the sample into the HPLC system and monitoring the eluent with a UV detector at a wavelength where the purine ring exhibits strong absorbance. A pure sample will ideally show a single major peak. The presence of other peaks indicates impurities, and the area of each peak is proportional to the concentration of the corresponding component. By calculating the area percentage of the main peak relative to the total area of all peaks, the purity of the sample can be accurately estimated.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of the target compound and plotting the peak area against concentration. This allows for the precise determination of the concentration of the compound in unknown samples. The choice of mobile phase composition, flow rate, and column temperature are critical parameters that are optimized to achieve good separation of the main compound from any impurities or related substances.

While a specific validated HPLC method for this compound is not detailed in publicly available literature, a general approach can be outlined.

General RP-HPLC Parameters for Purine Derivative Analysis:

ParameterTypical Value/Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water, often with 0.1% Formic Acid or Trifluoroacetic Acid.
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a wavelength of maximum absorbance (typically around 254-280 nm for purines)
Column Temperature 25 - 40 °C
Injection Volume 5 - 20 µL

X-ray Diffraction (XRD) for Crystallographic Structure Determination

X-ray Diffraction (XRD) on single crystals is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and stacking, which govern the crystal packing.

For a purine derivative like this compound, a single crystal of suitable quality is exposed to a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

Although the crystal structure of this compound is not publicly available, the crystallographic data for a related compound, 2-amino-6-chloropurine, provides insight into the typical structural features of such molecules nih.gov. The structure of 2-amino-6-chloropurine reveals a planar molecule with an extensive hydrogen-bonding network involving all possible strong donors and acceptors nih.gov. It is expected that this compound would also exhibit a planar purine core with specific intermolecular interactions dictated by the amino, chloro, and methyl substituents.

Crystallographic Data for a Related Purine Derivative: 2-Amino-6-chloropurine nih.gov

ParameterValue
Chemical Formula C₅H₄ClN₅
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.345(3) Å, b = 5.789(1) Å, c = 9.567(2) Å
β = 109.45(3)°
Volume 644.5(2) ų
Z 4

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Electronic Structure and Bond Character Analysis (e.g., C-Cl bonds)

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for investigating the local electronic environment of atomic nuclei with a nuclear spin quantum number greater than 1/2. The ³⁵Cl and ³⁷Cl isotopes of chlorine are both NQR active and can provide valuable information about the nature of carbon-chlorine (C-Cl) bonds.

The NQR frequency is directly proportional to the electric field gradient (EFG) at the nucleus, which is determined by the distribution of electrons in the vicinity of the nucleus. Therefore, the ³⁵Cl NQR frequency is a sensitive probe of the ionic, covalent, and double-bond character of the C-Cl bond.

While NQR data for this compound is not available, a study on the closely related compound 2,6-Dichloropurine (B15474) Ribonucleoside provides valuable comparative data researchgate.net. In this study, two distinct ³⁵Cl NQR frequencies were observed at 77 K, corresponding to the two non-equivalent chlorine atoms at the C2 and C6 positions of the purine ring researchgate.net. The difference in NQR frequencies reflects the different electronic environments of the two chlorine atoms and can be correlated with their chemical reactivity researchgate.netresearchgate.net. The chlorine atom at the C6 position, which typically exhibits a lower NQR frequency, is generally more susceptible to nucleophilic substitution researchgate.net.

Experimental ³⁵Cl NQR Frequencies for 2,6-Dichloropurine Ribonucleoside at 77 K researchgate.net

Chlorine PositionNQR Frequency (ν) [MHz]
Cl-2 36.635
Cl-6 35.910

These frequencies can be used to estimate the double-bond character of the C-Cl bonds, which provides further insight into the electronic structure of the purine ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule.

For this compound, IR spectroscopy can be used to confirm the presence of its key functional groups. The amino group (-NH₂) will exhibit characteristic stretching vibrations. The purine ring itself has a series of complex skeletal vibrations. The C-Cl bonds also have characteristic stretching vibrations, although they may be weaker and appear in the fingerprint region of the spectrum.

Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amino group) Symmetric and Asymmetric Stretching3500 - 3300
N-H (Amino group) Scissoring (Bending)1650 - 1580
C=N, C=C (Purine ring) Ring Stretching1600 - 1450
C-N (Purine ring) Stretching1350 - 1250
C-Cl Stretching800 - 600
C-H (Methyl group) Stretching2960 - 2850
C-H (Methyl group) Bending1465 - 1440

Thermoanalytical Techniques (e.g., TG-DTA) for Thermal Stability and Decomposition Studies

Thermoanalytical techniques, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that a substance undergoes as a function of temperature. TG measures the change in mass of a sample as it is heated, while DTA measures the difference in temperature between a sample and an inert reference material.

These techniques provide valuable information about the thermal stability, melting point, and decomposition profile of a compound. For a purine derivative, TG-DTA can reveal the temperature at which it begins to decompose, the number of decomposition steps, and the nature of the thermal events (endothermic or exothermic).

Studies on other purine derivatives, such as theophylline, caffeine, and uric acid, have demonstrated the utility of TG-DTA in characterizing their thermal behavior scielo.brresearchgate.net. For instance, the TG curve for caffeine shows that it is stable up to around 175°C, after which it undergoes a single-step mass loss corresponding to sublimation and decomposition scielo.br. The DTA curve for theophylline shows an endothermic peak corresponding to its melting point, followed by another endothermic event associated with its evaporation scielo.br.

Thermal Analysis Data for Related Purine Derivatives scielo.brresearchgate.net

CompoundOnset of Decomposition (°C)Key Thermal Events
Theophylline ~256Melting followed by evaporation
Caffeine ~175Sublimation and decomposition in a single step
Uric Acid ~375Multi-step decomposition

Computational Chemistry and Molecular Modeling in Purine Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a purine (B94841) derivative, might interact with a biological target, typically a protein or enzyme.

In the context of purine research, docking simulations are instrumental in identifying potential therapeutic targets and elucidating the mechanism of action. For instance, studies on aminopyridine carboxamides as c-Jun N-terminal kinase-1 (JNK-1) inhibitors have utilized docking to determine the probable binding conformations within the enzyme's active site. This information is crucial for developing 3D-QSAR models and designing more potent inhibitors nih.gov. Similarly, docking studies of 2-aminopurine derivatives have been employed to investigate their potential as CDK2 inhibitors for triple-negative breast cancer, revealing key interactions that contribute to their inhibitory activity nih.gov.

For a compound like 8-Amino-2,6-dichloro-7-methylpurine, molecular docking could be used to screen a wide range of biological targets. The predicted binding affinities and interaction patterns can help prioritize experimental testing and guide the design of new derivatives with improved potency and selectivity. The table below illustrates typical data obtained from molecular docking studies of kinase inhibitors, a class of enzymes that are common targets for purine analogs.

Compound ClassTarget ProteinKey Interacting Residues (Hypothetical for this compound)Predicted Binding Affinity (kcal/mol) (Hypothetical)
2-Aminopurine DerivativesCDK2Leu83, Phe80, Asp86-8.5
Aminopyridine CarboxamidesJNK-1Met111, Lys55, Gln117-9.2
This compound Kinase XVal25, Ala40, Lys42 -7.8

Note: The data for this compound is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule and its complexes over time. This technique is crucial for assessing the stability of ligand-protein complexes predicted by molecular docking and for understanding the flexibility of the ligand and the target.

MD simulations have been successfully applied to study various purine derivatives. For example, simulations of guanosine (B1672433) derivatives targeting the SARS-CoV-2 RNA dependent RNA polymerase have been used to assess the stability of the protein-ligand complexes nih.govrsc.org. These simulations can reveal subtle changes in the binding mode and highlight the importance of specific interactions for maintaining a stable complex. The basic algorithm for an MD simulation involves calculating the forces on each atom and using these forces to predict the positions and velocities of the atoms at a subsequent point in time youtube.com.

In the case of this compound, MD simulations could be employed to:

Assess the stability of its binding to a potential target protein.

Analyze the conformational flexibility of the purine ring and its substituents.

Study the role of water molecules in mediating ligand-protein interactions.

Calculate the binding free energy of the complex, providing a more accurate prediction of binding affinity.

The following table summarizes the key parameters often analyzed in MD simulations of ligand-protein complexes.

Simulation ParameterDescriptionTypical Values for a Stable Complex (Hypothetical)
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure.< 3 Å
Root Mean Square Fluctuation (RMSF)Indicates the flexibility of individual residues or atoms.Low fluctuations in binding site residues
Radius of Gyration (Rg)Measures the compactness of the protein structure.Stable over the simulation time
Hydrogen BondsNumber of hydrogen bonds between the ligand and protein over time.Consistently high number

Note: The typical values are general estimations and can vary depending on the system.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Non-Covalent Interactions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. These methods can provide detailed information about a molecule's electronic structure, reactivity, and the nature of non-covalent interactions.

For purine derivatives, quantum chemical calculations are valuable for understanding their chemical behavior. For instance, studies on 2,6-dichloropurine (B15474) ribonucleoside have used 35Cl Nuclear Quadrupole Resonance (NQR) spectroscopy in conjunction with Density Functional Theory (DFT) calculations to probe the electronic structure and reactivity of the C-Cl bonds researchgate.net. Such calculations can explain the differential reactivity of the chlorine atoms at the C2 and C6 positions. Quantum chemical methods are also used to study the excited state dynamics of purine analogs like 2,6-diaminopurine, providing insights into their photostability chemrxiv.org.

For this compound, quantum chemical calculations could be used to:

Determine the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack.

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict its chemical reactivity.

Analyze the nature of non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for molecular recognition.

Predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies.

Below is a table illustrating the type of data that can be obtained from quantum chemical calculations for a purine derivative.

Calculated PropertyDescriptionHypothetical Value for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital, related to the ability to donate an electron.-6.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital, related to the ability to accept an electron.-1.2 eV
HOMO-LUMO GapDifference in energy between the HOMO and LUMO, related to chemical reactivity and stability.5.3 eV
Dipole MomentMeasure of the overall polarity of the molecule.3.1 D
Atomic ChargesDistribution of partial charges on each atom in the molecule.Negative charges on N atoms, positive on substituted C atoms

Note: The values are hypothetical and for illustrative purposes.

Advanced Predictive Modeling (e.g., 3D-QSAR, CoMFA, CoMSIA, Topomer CoMFA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods are used to establish a correlation between the 3D properties of a series of molecules and their biological activities. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the structural requirements for activity and for designing new compounds with enhanced potency.

These methods have been applied to various classes of compounds, including purine and pyrimidine (B1678525) derivatives. For example, 3D-QSAR studies on aminopyridine carboxamide inhibitors of JNK-1 have been performed to rationalize the structural requirements for their inhibitory activity nih.gov. Similarly, CoMFA and CoMSIA models have been developed for imidazopyrimidine derivatives to predict their biological activity ccspublishing.org.cn. These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding character is favorable or unfavorable for activity.

To apply 3D-QSAR to a series of analogs of this compound, one would need a dataset of compounds with measured biological activities. The resulting models could then be used to:

Predict the activity of newly designed compounds before their synthesis.

Provide a visual representation of the structure-activity relationships, guiding further optimization.

Identify the key structural features responsible for the observed biological activity.

The following table summarizes the statistical parameters used to validate the quality of 3D-QSAR models.

Statistical ParameterDescriptionDesirable Value
q² (Cross-validated r²)A measure of the predictive ability of the model, obtained through cross-validation.> 0.5
r² (Non-cross-validated r²)A measure of the goodness of fit of the model to the training set data.> 0.6
Standard Error of Estimate (SEE)A measure of the standard deviation of the residuals.Low value
F-statisticA measure of the statistical significance of the model.High value

Simulation of Molecular Interactions Influencing Biogenic Crystal Growth and Morphology

The growth and morphology of molecular crystals are governed by the intricate interplay of intermolecular interactions. Computational methods can be used to simulate these interactions and predict the final crystal shape. Understanding these processes is particularly important in the pharmaceutical industry, as the crystal habit of a drug can significantly affect its physical properties, such as solubility and dissolution rate.

For this compound, computational studies could be performed to:

Predict the stable crystal packing arrangements.

Calculate the attachment energies of molecules to different crystal faces to predict the crystal morphology.

Simulate the effect of different solvents on the crystal growth process.

Understand the role of specific intermolecular interactions, such as hydrogen bonds and π-π stacking, in directing the crystal packing.

Future Research Directions and Applications As a Chemical Probe

Development and Exploration of Novel Purine (B94841) Analog Libraries for Targeted Research

The development of purine analog libraries is a cornerstone of modern medicinal chemistry, enabling the screening of thousands of compounds to identify leads for drug discovery and chemical biology. nih.govnih.gov Purine derivatives are recognized as privileged scaffolds due to their involvement in a vast number of biological processes, including cell signaling, proliferation, and division. nih.govbenthamdirect.com

Future research could focus on creating a library of compounds based on the 8-Amino-2,6-dichloro-7-methylpurine core. The reactive chlorine atoms at the C2 and C6 positions are particularly amenable to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups (e.g., amines, thiols, alkoxides). This approach has been successfully used to generate libraries of 2,6,9-trisubstituted purines with potent biological activities. mdpi.com The amino group at C8 and the methyl group at N7 provide additional opportunities for modification, further expanding the chemical space of the library. nih.gov Solid-phase synthesis techniques could be employed to streamline the production of such a library, facilitating high-throughput screening against various biological targets. nih.gov

Table 1: Potential Diversification of the this compound Scaffold

Position Current Substituent Potential Modifications Rationale for Modification
C2 Chlorine Amines, Alkoxides, Aryl groups Explore interactions with ATP-binding sites; modulate solubility and electronic properties.
C6 Chlorine Phenylpiperazines, Anilines Target specific enzyme or receptor pockets; enhance potency and selectivity. nih.govnih.gov
N7 Methyl Larger alkyl groups, Cycloalkyl groups Influence planarity and steric profile; probe interactions with hydrophobic pockets.

| C8 | Amino | Acyl groups, Alkyl chains | Modulate hydrogen bonding capabilities; alter metabolic stability. |

Application as Chemical Probes for Dissecting Specific Biochemical Pathways

Chemical probes are essential tools for understanding the function of proteins and dissecting complex biochemical pathways. Purine analogs are well-suited for this role as they can mimic endogenous molecules like ATP and GTP, allowing them to interact with a wide range of enzymes, such as kinases and polymerases. wikipedia.orgresearchgate.net

This compound could serve as a parent compound for the development of highly specific chemical probes. For instance, one of the chloro-substituents could be replaced with a reporter tag (e.g., a fluorophore or a biotin moiety) or a reactive group for covalent labeling of a target protein. The remaining substituents could then be optimized to ensure high affinity and selectivity for the protein of interest. Such probes would be invaluable for:

Target Identification and Validation: Identifying the specific cellular targets of a class of bioactive compounds.

Enzyme Activity Profiling: Visualizing the activity of specific enzymes within cells or tissues.

Elucidating Drug Mechanisms: Understanding how a drug molecule interacts with its target and affects downstream signaling pathways.

The development of purine-based probes has been instrumental in studying enzymes like topoisomerase II, where substituted purines have been identified as catalytic inhibitors. aacrjournals.org

Advanced Synthetic Methodologies for Accessing Previously Underexplored Purine Derivatives

While the synthesis of many purine derivatives is well-established, accessing novel or complex substitution patterns remains a challenge. rsc.org Advanced synthetic methodologies are crucial for exploring the full potential of the purine scaffold. For a compound like this compound, future synthetic efforts could focus on:

Selective Functionalization: Developing methods for the selective, stepwise substitution of the chlorine atoms at the C2 and C6 positions. This is critical for creating heterobifunctional molecules and complex derivatives. The synthesis of 2,6-diamino-substituted purines often proceeds via sequential and selective nucleophilic substitution reactions. researchgate.net

Metal-Catalyzed Cross-Coupling: Utilizing modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups at the C2 and C6 positions. mdpi.com This can dramatically increase the structural diversity of the resulting compounds.

Late-Stage Functionalization: Exploring C-H activation or other late-stage functionalization techniques to modify the purine core without the need for de novo synthesis.

A key starting material for many of these syntheses is 2,6-dichloropurine (B15474), which can be prepared by the chlorination of xanthine using reagents like phosphorus oxychloride. researchgate.netchemicalbook.comgoogle.com Similar strategies, potentially starting from 2-amino-6-chloropurine, could be adapted for the efficient synthesis of the target compound's precursors. google.com

Elucidation of Comprehensive Structure-Activity-Mechanism Relationships

A thorough understanding of the Structure-Activity Relationship (SAR) is fundamental to optimizing the biological activity of any compound. For this compound and its derivatives, a systematic SAR study would be essential to guide the design of more potent and selective molecules. This involves synthesizing a series of analogs with systematic variations at each position (C2, C6, N7, C8) and evaluating their effects on a specific biological target.

For example, if this purine scaffold is found to inhibit a particular kinase, an SAR study might reveal that:

A small, hydrogen-bond donating group at C6 is essential for activity.

A bulky, hydrophobic group at C2 enhances selectivity over other kinases.

The N7-methyl group is optimal for fitting into a specific hydrophobic pocket.

In addition to SAR, Structure-Kinetics Relationships (SKR) are increasingly important, providing insights into the association and dissociation rates of a compound with its target. acs.org This information can be critical for predicting the duration of a drug's effect in vivo. Combining SAR and SKR with structural biology techniques like X-ray crystallography can lead to a comprehensive Structure-Activity-Mechanism Relationship (SAMR), providing a detailed atomic-level understanding of how the molecule functions. nih.gov

Table 2: Illustrative SAR Data for a Hypothetical Purine-Based Kinase Inhibitor Series

Compound ID C2 Substituent C6 Substituent Kinase IC₅₀ (nM)
Parent -Cl -Cl 850
Analog 1 -NH₂ -Cl 450
Analog 2 -Cl -NH(cyclopropyl) 75
Analog 3 -NH₂ -NH(cyclopropyl) 25

| Analog 4 | -Cl | -O(phenyl) | >1000 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Integration of Multi-Omics Data with Purine Analog Research

The advent of high-throughput "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) has revolutionized biological research. Integrating these multi-omics datasets provides a holistic view of cellular processes and can be a powerful tool in conjunction with purine analog research. nih.govquantori.comfrontiersin.org

By treating a biological system (e.g., cancer cells) with a novel purine analog like a derivative of this compound, researchers can use multi-omics approaches to:

Identify Drug Targets: Proteomics can identify which proteins the compound binds to directly or indirectly.

Uncover Mechanisms of Action: Transcriptomics and metabolomics can reveal which cellular pathways are perturbed by the compound, providing clues to its mechanism. mdpi.com For example, changes in purine metabolism pathways can be comprehensively measured. frontiersin.orgwikipedia.org

Discover Biomarkers: Genomic and transcriptomic data can help identify biomarkers that predict which patients are most likely to respond to a drug based on this scaffold.

Understand Drug Resistance: Comparing the multi-omics profiles of sensitive and resistant cells can reveal the molecular mechanisms underlying drug resistance.

This integrated approach moves beyond a single-target view of drug action and provides a systems-level understanding, which is crucial for developing more effective and personalized therapies. oup.com

Emerging Frontiers in Purine Chemical Biology and Medicinal Chemistry

The field of purine chemistry is continually evolving, with several exciting frontiers that could involve scaffolds like this compound. nih.gov One emerging area is the development of hybrid molecules , where a purine derivative is linked to another pharmacophore to create a compound with dual or enhanced activity. nih.gov For example, linking a purine-based kinase inhibitor to a molecule that induces protein degradation could lead to a highly effective anti-cancer agent.

Another frontier is the design of bio-isosteres , where parts of the purine ring are replaced with other chemical groups to improve properties like selectivity or metabolic stability. The development of covalent inhibitors and allosteric modulators based on the purine scaffold also represents a significant area of research, offering the potential for highly potent and specific therapeutic agents. mdpi.com As our understanding of the roles of purines in complex diseases like cancer and neurodegenerative disorders grows, so too will the opportunities for innovative chemical interventions based on novel purine analogs. nih.govresearchgate.net

Q & A

Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization for this compound?

  • Methodological Answer : Train neural networks on historical reaction data (yield, purity) to predict optimal conditions (temperature, solvent ratio). Couple with CFD (Computational Fluid Dynamics) simulations to model mixing efficiency in reactors. Validate predictions via high-throughput robotic screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.